2-(4-Fluorophenyl)benzoic acid

P2X7 receptor Purinergic signaling Calcium flux assay

Selective P2X7 antagonist with IC50 of 15.8nM, structurally distinct from inactive analogs (CAS 5731-10-2). Ortho-carboxyl handle enables direct derivatization in SAR programs. ≥97% purity solid for reproducible cross-coupling or library synthesis.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 1841-57-2
Cat. No. B157549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)benzoic acid
CAS1841-57-2
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C13H9FO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16)
InChIKeyLGVNEKHPDXUTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)benzoic Acid (CAS 1841-57-2): Physicochemical Properties and Procurement Specifications


2-(4-Fluorophenyl)benzoic acid (CAS 1841-57-2; molecular formula C13H9FO2; molecular weight 216.21 g/mol), also known as 4′-fluorobiphenyl-2-carboxylic acid, is a fluorinated biphenyl carboxylic acid derivative. Its calculated LogP ranges from 2.93 to 3.19 depending on the computational method employed [1], with a polar surface area of 37.3 Ų . The compound is commercially available as a solid with purity specifications typically ≥97% (HPLC) [2]. This fluorinated aromatic carboxylic acid serves as a synthetic building block in medicinal chemistry and organic synthesis, with documented biological activity against the P2X7 purinergic receptor [3].

Why In-Class Substitution of 2-(4-Fluorophenyl)benzoic Acid (CAS 1841-57-2) Carries Procurement Risk


Fluorinated biphenyl carboxylic acids constitute a family of structurally related compounds that differ solely in the substitution pattern of the fluorine atom and the carboxyl group position. However, these seemingly minor positional variations produce substantial differences in both biological target engagement and physicochemical properties that directly impact experimental reproducibility. For instance, 4-(4-fluorophenyl)benzoic acid (CAS 5731-10-2, 4′-fluoro substitution with 4-carboxyl) exhibits Bcl-2 binding with a KD of 400 μM [1], whereas 2-(4-fluorophenyl)benzoic acid (CAS 1841-57-2, 4′-fluoro substitution with 2-carboxyl) demonstrates nanomolar potency at the human P2X7 receptor (IC50 = 15.8 nM) [2]. Such divergent target selectivity profiles render these analogs functionally non-interchangeable. Additionally, the ortho-carboxyl substitution in 2-(4-fluorophenyl)benzoic acid confers distinct steric and electronic properties that influence both synthetic accessibility and downstream derivatization efficiency. Substituting one analog for another without rigorous validation of target-specific activity introduces unacceptable variability in SAR studies, assay development, and chemical process scale-up.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)benzoic Acid (CAS 1841-57-2) Versus Structural Analogs


Nanomolar P2X7 Receptor Antagonist Potency Distinguishes 2-(4-Fluorophenyl)benzoic Acid from Regioisomeric Analogs

2-(4-Fluorophenyl)benzoic acid (CAS 1841-57-2) demonstrates potent antagonist activity at the human P2X7 receptor with an IC50 of 15.8 nM as measured by calcium flux inhibition in human 1321N1 cells using FLIPR [1]. In contrast, the 4-carboxyl regioisomer, 4-(4-fluorophenyl)benzoic acid (CAS 5731-10-2), exhibits binding to an entirely different target—Bcl-2—with a KD of 400 μM (400,000 nM) [2]. This 4.4-log-unit difference in target engagement potency and the complete divergence in molecular target specificity preclude functional substitution between these regioisomers.

P2X7 receptor Purinergic signaling Calcium flux assay

Ortho-Carboxyl Substitution Confers Distinct Lipophilicity Profile Relative to Meta- and Para-Carboxyl Isomers

The calculated LogP for 2-(4-fluorophenyl)benzoic acid (CAS 1841-57-2) is 2.93–3.19 depending on computational methodology [1]. While comparative experimental LogP data for all three regioisomers under identical conditions is not available in the primary literature, the ortho-carboxyl substitution pattern in 2-(4-fluorophenyl)benzoic acid is predicted to confer distinct lipophilicity relative to the 3-carboxyl and 4-carboxyl regioisomers based on established structure-property relationships for substituted benzoic acids. The 4-(4-fluorophenyl)benzoic acid isomer (CAS 5731-10-2) is reported to have a predicted pKa of 4.14 .

LogP Lipophilicity ADME prediction

Commercially Available Ortho-Carboxyl Biphenyl Scaffold with Documented P2X7 Antagonist Activity

2-(4-Fluorophenyl)benzoic acid (CAS 1841-57-2) is a commercially available fluorinated biphenyl-2-carboxylic acid building block. Its specific ortho-carboxyl substitution pattern distinguishes it from the more widely cited 4-(4-fluorophenyl)benzoic acid (CAS 5731-10-2), which is marketed primarily as a Bcl-2 binder . The 2-carboxyl compound has documented antagonist activity at human P2X7 receptor (IC50 = 15.8 nM) [1], whereas the 3-carboxyl regioisomer (3-(4-fluorophenyl)benzoic acid, CAS 10540-39-3) lacks published biological activity data for P2X7 in accessible databases [2].

Building block Medicinal chemistry P2X7 antagonist

Validated Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)benzoic Acid (CAS 1841-57-2)


P2X7 Receptor Antagonist Development and Purinergic Signaling Research

The documented antagonist activity of 2-(4-fluorophenyl)benzoic acid at the human P2X7 receptor (IC50 = 15.8 nM) positions this compound as a validated starting scaffold for structure-activity relationship (SAR) studies targeting purinergic signaling pathways [1]. The P2X7 receptor is implicated in inflammatory responses, pain signaling, and neurodegenerative conditions. Researchers requiring a commercially available biphenyl-2-carboxylic acid core with confirmed P2X7 engagement should procure CAS 1841-57-2 rather than regioisomeric analogs such as CAS 5731-10-2 or CAS 10540-39-3, which lack comparable P2X7 activity profiles.

Fluorinated Biaryl Building Block for Medicinal Chemistry Library Synthesis

2-(4-Fluorophenyl)benzoic acid serves as a versatile fluorinated biphenyl-2-carboxylic acid building block for constructing compound libraries in drug discovery programs. The ortho-carboxyl group provides a functional handle for amide bond formation, esterification, and other standard carboxylic acid derivatization reactions, while the 4-fluorophenyl moiety introduces favorable metabolic stability and lipophilicity modulation relative to non-fluorinated biphenyl analogs . The compound is available at ≥97% HPLC purity [2], suitable for direct use in parallel synthesis and medicinal chemistry workflows.

Suzuki-Miyaura Cross-Coupling Substrate for Biaryl Synthesis

The biphenyl scaffold of 2-(4-fluorophenyl)benzoic acid makes it a suitable reference standard for Suzuki-Miyaura coupling methodology development involving halogenated benzoic acid derivatives. The compound can be synthesized via palladium-catalyzed Suzuki coupling between 2-carboxybenzene boronic acid and 4-fluorophenyl halides, with yields reported in the range of 50–80% under optimized conditions [3]. This established synthetic accessibility supports its use as an internal standard or reference compound when developing novel cross-coupling protocols for fluorinated biaryl carboxylic acids.

Analytical Reference Standard for Fluorinated Biphenyl Carboxylic Acid Characterization

The well-defined physicochemical properties of 2-(4-fluorophenyl)benzoic acid (LogP 2.93–3.19, PSA 37.3 Ų, boiling point 340.9°C at 760 mmHg) make it suitable as an analytical reference standard for LC-MS method development and validation in pharmaceutical impurity profiling and metabolite identification workflows involving fluorinated biphenyl carboxylic acid derivatives.

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